8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride
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Overview
Description
8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl3N2O and its molecular weight is 257.54. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and NMR Spectroscopy
Research on compounds similar to 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride has explored their stereochemistry using NMR spectroscopy. For instance, studies have delved into the NMR spectra and stereochemistry of protonated perhydrooxazolo[3,4‐a]pyridines and perhydropyrido[1,2‐c][1,3]oxazines, revealing details about their structural conformations and the effects of protonation (Crabb & Trethewey, 1988).
Synthesis and Reactions
Several studies have focused on the synthesis and reactions of oxazepine derivatives, demonstrating their potential in creating structurally diverse and biologically active compounds. For example, research on the synthesis and characterization of tetrachloro-1,3-oxazepine derivatives highlighted their variable activities against different strains of bacteria and fungi, underscoring the versatility of oxazepine frameworks in medicinal chemistry (Kshash, 2020).
Electrochemical Studies
Electrochemical studies have also been conducted on related compounds, examining their potential as corrosion inhibitors for mild steel. This research has provided insights into the adsorption properties and inhibition efficiencies of triazepine carboxylate compounds, offering valuable information for the development of new materials protection strategies (Alaoui et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride are extracellular signal-regulated kinases (Erks) and CK1δ . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes such as cell proliferation, differentiation, and apoptosis.
Mode of Action
this compound interacts with its targets by binding to their active sites, leading to potent and selective inhibition of Erk2 and CK1δ . This interaction results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Biochemical Pathways
The compound affects the MAPK/ERK pathway and the circadian rhythm pathway . By inhibiting Erk2 and CK1δ, it disrupts the normal functioning of these pathways, leading to changes in cell proliferation and circadian rhythms .
Pharmacokinetics
It is known that selective inhibition of ck1δ at sufficient central exposure levels is capable of modulating circadian rhythms , suggesting that the compound can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and modulation of circadian rhythms . These effects are likely due to the compound’s interaction with its targets and subsequent disruption of the associated biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s effect on circadian rhythms suggests that its efficacy may be influenced by the light-dark cycle .
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.2ClH/c9-8-3-7-6(5-11-8)4-10-1-2-12-7;;/h3,5,10H,1-2,4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIZOIEZIWYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=NC=C2CN1)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.